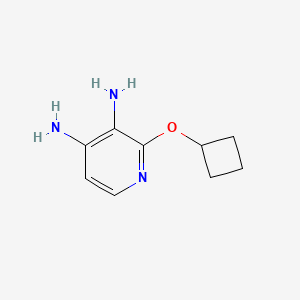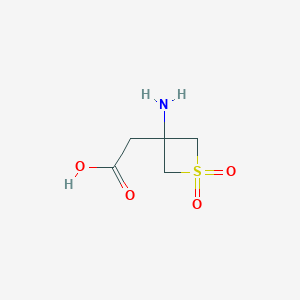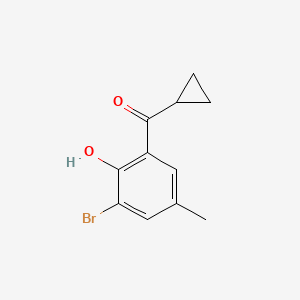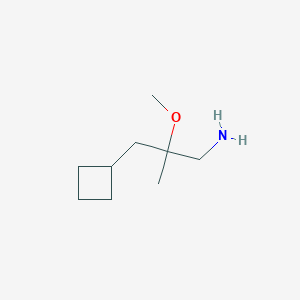![molecular formula C13H21N B13313600 (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)
(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine: is an organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . This compound is characterized by the presence of a tertiary butyl group and a methylphenylmethyl group attached to an amine functional group . It is primarily used in research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine typically involves the alkylation of an amine with a suitable alkyl halide. One common method is the reaction of 2-methylbutan-2-yl chloride with (2-methylphenyl)methylamine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
化学反応の分析
Types of Reactions: (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium hypochlorite
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl halides
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, primary amines
Substitution: Substituted amines, amides
科学的研究の応用
Chemistry: In chemistry, (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of amine-containing molecules on biological systems. It can be used as a model compound to investigate the interactions of amines with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals. It is also used in the formulation of specialty products such as surfactants and lubricants .
作用機序
The mechanism of action of (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .
類似化合物との比較
- (2-Methylbutan-2-yl)amine
- (2-Methylphenyl)methylamine
- (2-Methylbutan-2-yl)[(2-ethylphenyl)methyl]amine
Comparison: Compared to (2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine, these similar compounds may have different steric and electronic properties due to variations in their substituents. These differences can influence their reactivity, biological activity, and industrial applications . For example, the presence of an additional methyl group in (2-Methylbutan-2-yl)[(2-ethylphenyl)methyl]amine may result in increased steric hindrance, affecting its interaction with enzymes and receptors .
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
2-methyl-N-[(2-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-13(3,4)14-10-12-9-7-6-8-11(12)2/h6-9,14H,5,10H2,1-4H3 |
InChIキー |
GKFVTKVGQUYXFD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NCC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B13313520.png)
![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)


![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)

![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313564.png)
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13313578.png)

![7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13313590.png)
![tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13313597.png)

